[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid
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Overview
Description
[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid: is an organoboron compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid typically involves the following steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane derivative with a cyanating agent.
Introduction of the fluorine atom: Fluorination can be carried out using electrophilic or nucleophilic fluorinating agents.
Attachment of the boronic acid group: This step often involves the use of boronic acid or boronate ester precursors, which can be introduced via Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups, such as amines.
Substitution: The fluorine atom and the cyanocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Biology and Medicine
The presence of the cyanocyclopropyl group can enhance the binding affinity and specificity of these compounds for their biological targets .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the cyanocyclopropyl and fluorine substituents can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopropyl and fluorine substituents.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the cyanocyclopropyl group.
4-Cyanophenylboronic acid: Contains a cyan group but lacks the fluorine and cyclopropyl groups.
Uniqueness
[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGUVZOWGFMHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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